2-cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole
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Overview
Description
2-Cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzimidazole core, a cyclopropyl group, and a dichlorocyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole typically involves multiple steps. One common method includes the reaction of a benzimidazole derivative with a cyclopropyl-containing reagent under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-Cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets .
Comparison with Similar Compounds
Similar Compounds
- 9-(2,2-Dichlorocyclopropyl)carbazole
- 10-(2,2-Dichlorocyclopropyl)phenothiazine
- 10-(2,2-Dichlorocyclopropyl)phenoxazine
Uniqueness
Compared to similar compounds, 2-cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole stands out due to its unique combination of a benzimidazole core and cyclopropyl groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H14Cl2N2 |
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Molecular Weight |
281.2 g/mol |
IUPAC Name |
2-cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole |
InChI |
InChI=1S/C14H14Cl2N2/c15-14(16)7-10(14)8-18-12-4-2-1-3-11(12)17-13(18)9-5-6-9/h1-4,9-10H,5-8H2 |
InChI Key |
TZDQYMKTCZPXLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CC4CC4(Cl)Cl |
Origin of Product |
United States |
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